Magnesium fumarate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

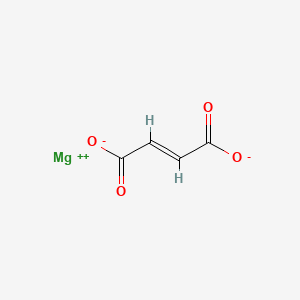

Magnesium fumarate, also known as this compound, is a useful research compound. Its molecular formula is C4H2MgO4 and its molecular weight is 138.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Therapeutic Applications

1.1. Neuroprotective Effects

Research indicates that magnesium plays a critical role in neuroprotection. Magnesium fumarate may contribute to reducing oxidative stress and inflammation in neurodegenerative disorders. Studies have shown that magnesium supplementation can help maintain ATP production and protect neurons from toxicity in models of Parkinson’s disease and other neurological conditions .

1.2. Cardiovascular Health

Magnesium is known for its cardiovascular benefits, including regulating blood pressure and reducing the risk of heart disease. This compound has been studied for its role in improving endothelial function and reducing arterial stiffness, which are crucial for cardiovascular health .

1.3. Anti-inflammatory Properties

this compound exhibits anti-inflammatory effects by modulating various inflammatory markers such as tumor necrosis factor-alpha and interleukin-1. This property makes it a candidate for treating conditions characterized by chronic inflammation, including arthritis and metabolic syndrome .

1.4. Dietary Supplementation

As a dietary supplement, this compound is utilized to address magnesium deficiency, which is linked to numerous health issues, including anxiety, migraines, and muscle cramps. Its bioavailability is considered higher compared to other magnesium salts, making it an effective choice for supplementation .

Preparation Methods

The synthesis of this compound involves the reaction between fumaric acid and magnesium carbonate at elevated temperatures. A typical preparation method includes the following steps:

- Mixing : Fumaric acid and magnesium carbonate are mixed in water to form a solution.

- Reaction : The mixture is heated to promote the reaction between the two compounds.

- Filtration : The resulting solution is filtered to remove any unreacted materials.

- Crystallization : The filtrate is concentrated to precipitate this compound crystals.

- Drying : The crystals are collected and dried to obtain the final product.

Table 1 summarizes various preparation methods with their respective yields and magnesium content:

| Method | Temperature (°C) | Yield (%) | Magnesium Content (%) |

|---|---|---|---|

| Method 1 | 90 | 83.9 | 16.7 |

| Method 2 | 100 | 82.8 | 17.2 |

| Method 3 | 80 | 81.4 | 16.2 |

| Method 4 | 100 | 79.3 | 15.6 |

Clinical Studies and Evidence

Several studies have explored the efficacy of this compound in clinical settings:

- A systematic review highlighted its potential in alleviating subjective anxiety symptoms when combined with vitamin B6 .

- Clinical trials have shown modest reductions in migraine frequency with magnesium supplementation, indicating its utility in headache management .

- Research on animal models has demonstrated alterations in glucose metabolism associated with magnesium deficiency, suggesting that maintaining adequate magnesium levels is crucial for metabolic health .

属性

CAS 编号 |

6880-23-5 |

|---|---|

分子式 |

C4H2MgO4 |

分子量 |

138.36 g/mol |

IUPAC 名称 |

magnesium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |

InChI 键 |

QUIOHQITLKCGNW-TYYBGVCCSA-L |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |

手性 SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Mg+2] |

规范 SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |

Key on ui other cas no. |

7704-71-4 |

同义词 |

ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。